![molecular formula C11H18Cl2N2 B1602639 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1185013-65-3](/img/structure/B1602639.png)
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Overview
Description
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, also known as PMPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMPD is a heterocyclic compound that consists of a pyridine ring and a piperidine ring, which makes it a useful scaffold for the development of novel drugs and therapeutic agents.
Scientific Research Applications
Synthesis Methods
The synthesis of compounds related to 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride plays a crucial role in medicinal chemistry due to their potential applications in various therapeutic areas. A novel method has been proposed for the synthesis of structurally similar compounds, demonstrating their significance in the field. This method is based on exhaustive catalytic hydrogenation, highlighting the adaptability and efficiency of this approach in synthesizing complex molecules with potential medicinal properties (Smaliy et al., 2011).
Antitumor Activity
Bis-indole derivatives, which share structural similarities with 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, have been synthesized and evaluated for their antitumor activity. These compounds, formed by two indole systems separated by a heterocycle like pyridine, have shown significant activity against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology (Andreani et al., 2008).
Insecticidal Properties
The synthesis and evaluation of pyridine derivatives, including those structurally related to 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, have revealed notable insecticidal properties. These compounds have shown significant activity against the cowpea aphid, suggesting their potential application in agricultural pest control (Bakhite et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, highlighting their potential application in protecting metal surfaces. Quantum chemical calculations and molecular dynamics simulations have provided insights into their effectiveness, demonstrating the broad applicability of these compounds beyond medicinal chemistry (Kaya et al., 2016).
properties
IUPAC Name |
3-(piperidin-3-ylmethyl)pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIVWTUKKQUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589977 | |
Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride | |
CAS RN |
1185013-65-3 | |
Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.